molecular formula C17H15F2NO4 B2449301 2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate CAS No. 1794841-24-9

2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate

Cat. No.: B2449301
CAS No.: 1794841-24-9
M. Wt: 335.307
InChI Key: WCIGCJNZQZGRPS-UHFFFAOYSA-N
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Description

2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate is an organic compound that features a complex structure with both aromatic and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate typically involves the reaction of 3,5-difluoroaniline with 2-methoxyphenylacetic acid under esterification conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-chlorophenyl)acetate
  • 2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-bromophenyl)acetate
  • 2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-nitrophenyl)acetate

Uniqueness

2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate is unique due to the presence of both methoxy and difluorophenyl groups, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, while the difluorophenyl group can increase its binding affinity to certain molecular targets.

Properties

IUPAC Name

[2-(3,5-difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO4/c1-23-15-5-3-2-4-11(15)6-17(22)24-10-16(21)20-14-8-12(18)7-13(19)9-14/h2-5,7-9H,6,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIGCJNZQZGRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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